N-Naphtho[2,1-d]thiazol-2-yl-acetamide
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Overview
Description
N-Naphtho[2,1-d]thiazol-2-yl-acetamide is a heterocyclic compound that contains both a naphthalene ring and a thiazole ring. The compound has the molecular formula C13H10N2OS and a molecular weight of 242.301 g/mol . It is known for its unique chemical structure, which imparts various biological and chemical properties.
Mechanism of Action
Mode of Action
Similar compounds with thiazole and sulfonamide groups have been shown to exhibit antibacterial activity . These molecules interact with their targets, leading to changes in cellular processes that can inhibit bacterial growth .
Biochemical Pathways
Related compounds have been shown to impact various cellular processes, potentially disrupting the normal functioning of bacterial cells .
Result of Action
Related compounds have been shown to exhibit antibacterial activity, suggesting that n-naphtho[2,1-d]thiazol-2-yl-acetamide may also have potential antibacterial effects .
Preparation Methods
The synthesis of N-Naphtho[2,1-d]thiazol-2-yl-acetamide typically involves the reaction of naphthoquinone with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-Naphtho[2,1-d]thiazol-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
N-Naphtho[2,1-d]thiazol-2-yl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-Naphtho[2,1-d]thiazol-2-yl-acetamide can be compared with other thiazole-containing compounds, such as:
- N-Acetyl-N-(1,3-thiazol-2-yl)acetamide
- N-(5-Ethyl-1,3-thiazol-2-yl)acetamide
- 2-(2-Nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]acetamide
- 2-(2,5-Dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its naphthalene ring, which imparts additional stability and biological activity.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)14-13-15-11-7-6-9-4-2-3-5-10(9)12(11)17-13/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPMPAWGJIOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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